

A Technical Guide to the Identification and Spectral Analysis of Diphenyl Sulfone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diphenyl sulfone

Cat. No.: B363903

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential analytical data for **diphenyl sulfone**, a key organosulfur compound. The information presented herein is curated for professionals in research and development, offering a centralized resource for its identification and characterization through spectral analysis.

Compound Identification

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance. This number is crucial for unambiguous identification in databases and literature.

Compound Name	CAS Registry Number
Diphenyl Sulfone	127-63-9[1][2][3][4]

Synonyms: Phenyl sulfone, 1,1'-Sulfonyldibenzene.[2][4]

Spectral Data Summary

Spectroscopic data is fundamental for the structural elucidation and verification of chemical compounds. The following tables summarize the key spectral information for **diphenyl sulfone**.

Table 2.1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.942 - 7.953	Multiplet	Protons ortho to the sulfonyl group
7.41 - 7.56	Multiplet	Protons meta and para to the sulfonyl group

Solvent: CDCl_3 . Spectrometer Frequency: 89.56 MHz and 399.65 MHz.[5]

Table 2.2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
141.58	Ipso-carbon (C-S)
133.16	Para-carbon
129.26	Meta-carbon
127.65	Ortho-carbon

Solvent: Not specified. Spectrometer Frequency: 100 MHz.[6]

Table 2.3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Assignment
1322	Asymmetric SO_2 stretching
1118	Symmetric SO_2 stretching

These are characteristic absorption bands for sulfone groups.[7]

Table 2.4: Mass Spectrometry (Electron Ionization) Data

m/z	Interpretation
218	Molecular Ion [M] ⁺
125	Fragment Ion

Source: NIST Mass Spectrometry Data Center.[8][9]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for solid organic compounds like **diphenyl sulfone**.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

- Sample Preparation: Accurately weigh 5-10 mg of the solid **diphenyl sulfone** sample.[2] Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[2]
- Transfer: Using a pipette, transfer the clear solution into a standard 5 mm NMR tube, ensuring no solid particles are transferred. The solution height should be around 4-5 cm.[2]
- Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
- Acquisition Parameters:
 - Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. For compounds up to approximately 350 Daltons, a 30° pulse angle and a 4-second acquisition time with no relaxation delay are recommended.[4]

- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the thin solid film method.

- Sample Preparation: Dissolve a small amount (a few milligrams) of **diphenyl sulfone** in a volatile organic solvent such as methylene chloride or acetone.[\[1\]](#)
- Film Deposition: Place a single drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[\[1\]](#) Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[\[1\]](#)
- Background Spectrum: Place the salt plate without the sample film into the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
- Sample Spectrum: Place the salt plate with the prepared thin film into the sample holder of the spectrometer and acquire the IR spectrum.[\[1\]](#)
- Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in **diphenyl sulfone**.

3.3. Electron Ionization Mass Spectrometry (EI-MS)

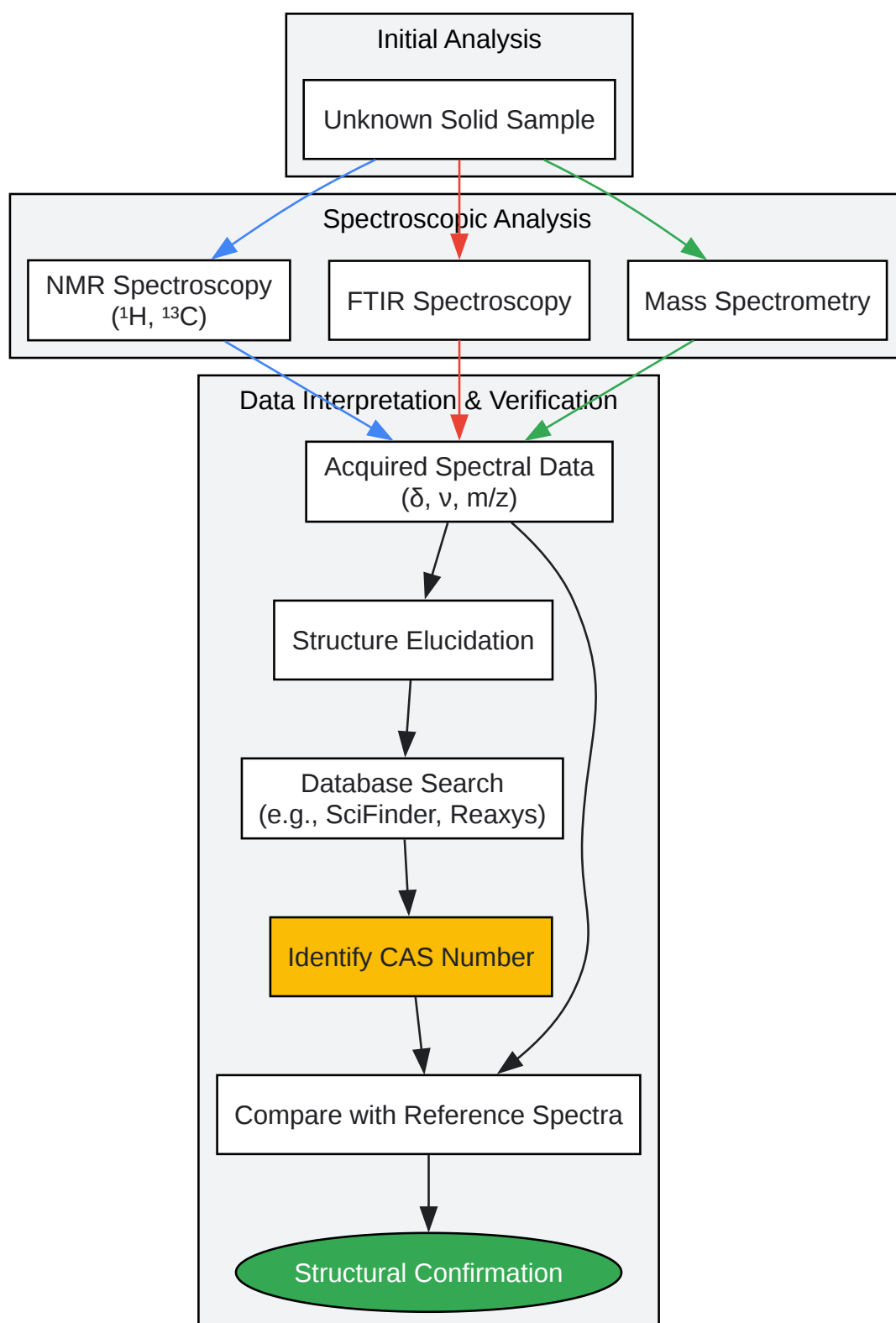
- Sample Introduction: Introduce a small quantity of the solid **diphenyl sulfone** sample into the mass spectrometer, typically via a direct insertion probe. The sample is then volatilized by heating under a high vacuum.[\[10\]](#)
- Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[10\]](#)[\[11\]](#) This causes the molecules to ionize and fragment in a reproducible manner.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The

analyzer separates the ions based on their mass-to-charge (m/z) ratio.

- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
- **Data Interpretation:** The mass spectrum provides information about the molecular weight of the compound (from the molecular ion peak) and its structure (from the fragmentation pattern).

Logical Workflow for Compound Identification

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound using its CAS number and spectral data.



[Click to download full resolution via product page](#)

Caption: Workflow for Chemical Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.latech.edu [chem.latech.edu]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. books.rsc.org [books.rsc.org]
- 5. 2.4.2. Fourier Transform Infrared (FTIR) Spectroscopy [bio-protocol.org]
- 6. nationalmaglab.org [nationalmaglab.org]
- 7. meihonglab.com [meihonglab.com]
- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- To cite this document: BenchChem. [A Technical Guide to the Identification and Spectral Analysis of Diphenyl Sulfone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b363903#cas-number-and-spectral-data-for-diphenyl-sulfone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com